N'-(1H-indol-3-ylmethylene)-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
Description
The compound N'-(1H-indol-3-ylmethylene)-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a 1,2,4-triazole derivative featuring:
- A 4H-1,2,4-triazole core substituted at position 4 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 4-methoxyphenyl group.
- A sulfanyl-linked acetohydrazide moiety, further functionalized with an indole-3-ylmethylene Schiff base.
Properties
Molecular Formula |
C27H21F3N6O2S |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H21F3N6O2S/c1-38-21-11-9-17(10-12-21)25-34-35-26(36(25)20-6-4-5-19(13-20)27(28,29)30)39-16-24(37)33-32-15-18-14-31-23-8-3-2-7-22(18)23/h2-15,31H,16H2,1H3,(H,33,37)/b32-15+ |
InChI Key |
SSKPZKWHELDKOT-VWJSQJICSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Table 1: Reaction Conditions for Key Steps
Key Observations:
-
Triazole regioselectivity : The use of CS₂ and alkaline conditions ensures preferential formation of the 1,2,4-triazole isomer over 1,2,3-triazole.
-
Catalyst efficiency : Acidic conditions in hydrazone synthesis enhance imine bond formation without side products.
-
Solvent impact : Polar aprotic solvents (e.g., DMF) improve solubility during alkylation but require stringent drying.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the triazole ring or the indole moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Catalysts: Palladium, copper complexes, etc.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to partially or fully reduced compounds.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Triazole Derivatives
The following table highlights key structural differences between the target compound and analogs from the literature:
Key Observations:
- Electron-Withdrawing Groups : The target’s 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to phenyl () or methylphenyl () substituents .
- Hydrazide Diversity : The indole-based Schiff base in the target compound may improve π-π stacking interactions with biological targets compared to simpler arylidene groups (e.g., ’s 2-ethoxyphenyl) .
- Synthetic Flexibility : Analogous compounds (e.g., ) use sodium ethoxide-mediated S-alkylation or condensation with aldehydes, suggesting the target could be synthesized via similar routes .
Solubility and Lipophilicity
Computational and Experimental Insights
- Structural Similarity Analysis : Molecular fingerprinting () indicates ~75% similarity between the target and ’s compound, driven by the triazole-thioacetohydrazide backbone.
- ChemGPS-NP Modeling (): The target’s unique -CF₃ and indole groups place it in a distinct chemical space, suggesting divergent biological targets compared to analogs.
Biological Activity
N'-(1H-indol-3-ylmethylene)-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with hydrazides and triazole moieties. The presence of the indole ring is crucial for its biological activity, as indole derivatives are known for their diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds containing indole and triazole structures exhibit significant anticancer activity. For example, similar compounds have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indole-Triazole Derivative 1 | A549 | 5.2 | Apoptosis induction |
| Indole-Triazole Derivative 2 | MCF-7 | 7.8 | Cell cycle arrest |
| N'-(1H-indol-3-ylmethylene)-2-Acetohydrazide | A549 | TBD | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds demonstrate activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Indole-Triazole Derivative 1 | Staphylococcus aureus | 15 | Bactericidal |
| Indole-Triazole Derivative 2 | Escherichia coli | 30 | Bacteriostatic |
The biological activities of N'-(1H-indol-3-ylmethylene)-2-acetohydrazide derivatives can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many indole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Interference with DNA Replication : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress has been noted as a mechanism leading to apoptosis in cancer cells.
Case Studies
A notable study evaluated the effects of a similar compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong potential for therapeutic use.
Case Study Example
Title : Evaluation of Anticancer Activity in Indole Derivatives
Findings : The study highlighted that modifications to the triazole ring significantly enhanced cytotoxicity against A549 cells. Molecular docking studies further elucidated binding interactions with target proteins involved in apoptosis regulation.
Q & A
Q. What are the critical steps for synthesizing this compound, and how do substituents influence reaction efficiency?
The synthesis typically involves multi-step reactions starting with indole derivatives and triazole precursors. Key steps include:
- Hydrazide formation : Reacting 2-(1H-indol-3-yl)acetic acid with hydrazine hydrate to generate the acetohydrazide intermediate .
- Triazole-thiol coupling : Introducing the triazole-sulfanyl moiety via nucleophilic substitution, where the 5-(4-methoxyphenyl) and 3-(trifluoromethyl)phenyl groups are pre-installed on the triazole ring. Solvent choice (e.g., methanol or THF) and pH control (pH 9–10) are critical for yield optimization .
- Schiff base formation : Condensation of the hydrazide with an indole-3-carbaldehyde derivative under reflux conditions . Substituents like the trifluoromethyl group may sterically hinder coupling reactions, requiring longer reaction times or elevated temperatures .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies indole NH protons (~10–12 ppm), triazole ring carbons (~150–160 ppm), and sulfanyl-linked methylene groups (~3.5–4.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns, especially for the trifluoromethyl group (e.g., [M+H]+ with m/z ~550–600) .
- X-ray crystallography : Resolves ambiguities in regiochemistry of triazole substituents and confirms the Schiff base geometry (E/Z isomerism) .
Q. What are the primary biological targets for this class of compounds?
Similar triazole-indole hybrids target:
- Enzymes : Tyrosine kinases, cyclooxygenase-2 (COX-2), and histone deacetylases (HDACs) due to hydrogen bonding with the triazole-thiol and indole groups .
- Receptors : Serotonin receptors (5-HT) and estrogen receptors (ER), where the indole moiety mimics tryptophan or steroid scaffolds .
Advanced Research Questions
Q. How can synthetic yields be optimized given steric hindrance from the trifluoromethyl group?
- Catalyst screening : Use zeolite (Y-H) or pyridine to enhance nucleophilic substitution efficiency in triazole-thiol coupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves regioselectivity for bulky substituents .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) increase solubility of hydrophobic trifluoromethylphenyl groups .
Q. How to resolve contradictions in spectral data, such as unexpected NOE correlations in NMR?
- Dynamic NMR experiments : Probe rotational barriers in the Schiff base (N'-methylene group) to distinguish between E/Z isomers .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to validate tautomeric forms of the triazole ring .
- Variable-temperature XRD : Capture conformational flexibility in the sulfanyl-acetohydrazide linker .
Q. What in silico strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions between the trifluoromethylphenyl group and hydrophobic pockets in HDACs .
- MD simulations : Assess stability of the indole-triazole scaffold in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .
- QSAR modeling : Correlate substituent electronegativity (e.g., CF₃ vs. OCH₃) with inhibitory activity against COX-2 .
Data Contradiction Analysis
Q. Why do some studies report low bioactivity despite structural similarity to active compounds?
- Metabolic instability : The sulfanyl group may undergo rapid oxidation in vivo, reducing bioavailability. Compare stability via LC-MS metabolic profiling .
- Crystallographic mismatches : Subtle differences in triazole ring puckering (e.g., envelope vs. half-chair conformations) can disrupt target binding .
- Counterion effects : Salts (e.g., hydrochloride vs. free base) alter solubility and membrane permeability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
